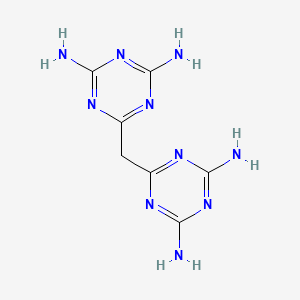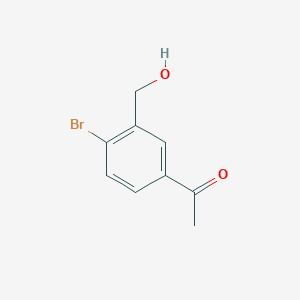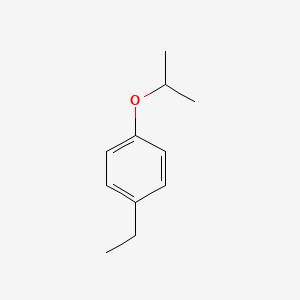
1-Ethyl-4-propan-2-yloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-propan-2-yloxybenzene is an organic compound with a benzene ring substituted by an ethyl group and a propan-2-yloxy group
Preparation Methods
The synthesis of 1-Ethyl-4-propan-2-yloxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of benzene derivatives. For instance, the reaction of ethylbenzene with isopropyl alcohol in the presence of a strong acid catalyst can yield this compound. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Ethyl-4-propan-2-yloxybenzene can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring. Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction
Scientific Research Applications
1-Ethyl-4-propan-2-yloxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-propan-2-yloxybenzene involves its interaction with molecular targets such as enzymes and receptors. For example, it may modulate the activity of acetylcholinesterase, an enzyme involved in neurotransmitter regulation . This modulation can affect synaptic acetylcholine levels and receptor activity, influencing various physiological processes.
Comparison with Similar Compounds
1-Ethyl-4-propan-2-yloxybenzene can be compared with other benzene derivatives such as 1-methyl-4-propan-2-ylbenzene (para-cymene). While both compounds share similar structural features, their chemical properties and applications can differ significantly. For instance, para-cymene is known for its use in essential oils and its biological activity, whereas this compound is more commonly studied for its synthetic and industrial applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
83466-37-9 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-ethyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H16O/c1-4-10-5-7-11(8-6-10)12-9(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
FPJDOUXXBNMFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


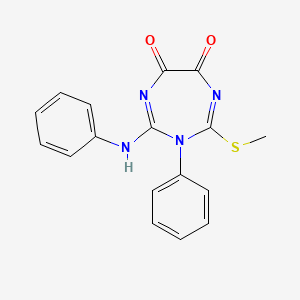
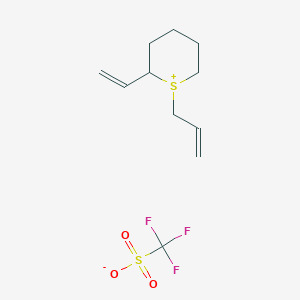
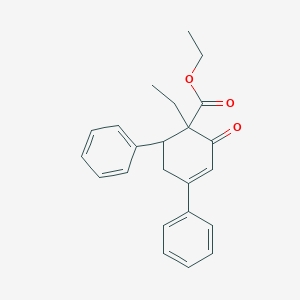
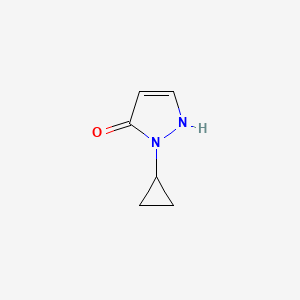
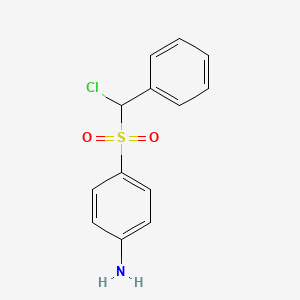
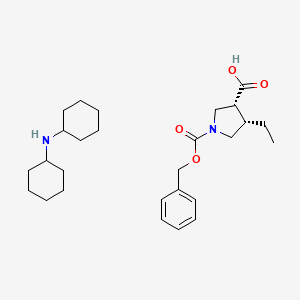
![2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-](/img/structure/B13995565.png)
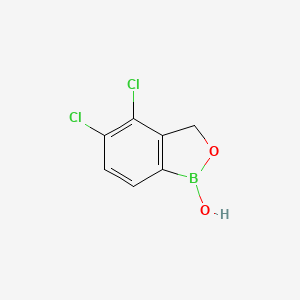
![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)
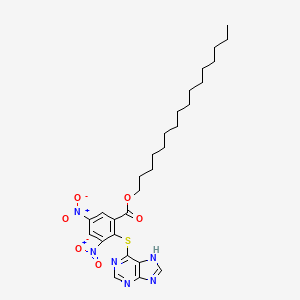
![7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-](/img/structure/B13995582.png)

